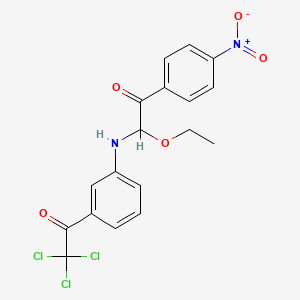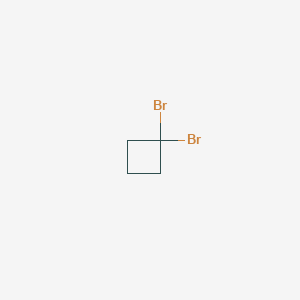
1,1-Dibromocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two bromine atoms are attached to the same carbon atom in the cyclobutane ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.
Vorbereitungsmethoden
1,1-Dibromocyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of cyclobutene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the double bond in cyclobutene reacts with bromine to form this compound .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. These methods often require precise control of reaction conditions, such as temperature and concentration, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,1-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can lead to the formation of 1,1-diiodocyclobutane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclobutene. This reaction typically uses a strong base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (DMSO).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of cyclobutane.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield different halogenated cyclobutanes, while elimination reactions produce alkenes like cyclobutene.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound’s unique structural properties make it a candidate for studying the behavior of strained ring systems in materials science.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug development.
Biological Studies: this compound is used in studies investigating the effects of halogenated compounds on biological systems. Its interactions with biomolecules can provide insights into the mechanisms of action of similar compounds.
Wirkmechanismus
The mechanism by which 1,1-Dibromocyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the presence of a strong base facilitates the removal of hydrogen and bromine atoms, leading to the formation of a double bond.
The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used. For example, in biological systems, halogenated compounds like this compound may interact with enzymes or other proteins, affecting their function and leading to various biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromocyclobutane can be compared to other halogenated cyclobutanes, such as 1,2-dibromocyclobutane and 1,1-dichlorocyclobutane. These compounds share similar structural features but differ in the position and type of halogen atoms attached to the cyclobutane ring.
1,2-Dibromocyclobutane: This compound has bromine atoms attached to adjacent carbon atoms in the cyclobutane ring. It exhibits different reactivity and stereochemistry compared to this compound.
1,1-Dichlorocyclobutane: Similar to this compound, but with chlorine atoms instead of bromine. The difference in halogen atoms affects the compound’s reactivity and physical properties.
Eigenschaften
CAS-Nummer |
33742-81-3 |
|---|---|
Molekularformel |
C4H6Br2 |
Molekulargewicht |
213.90 g/mol |
IUPAC-Name |
1,1-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |
InChI-Schlüssel |
OMVVCERCDNKSEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


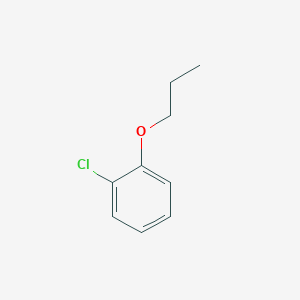


![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
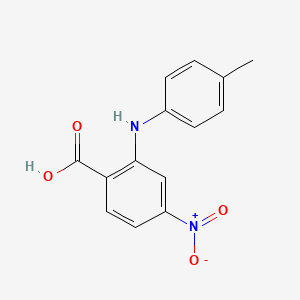
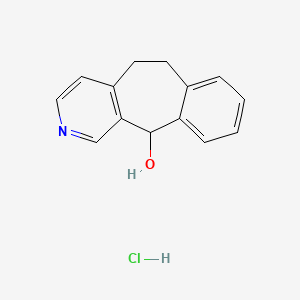


![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
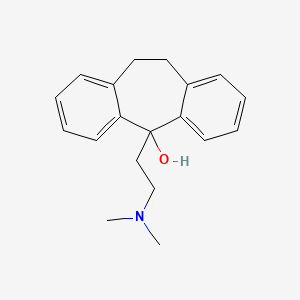
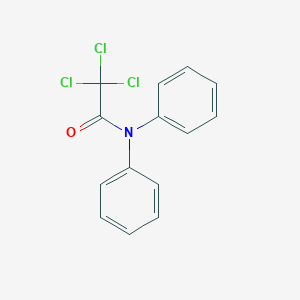

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
